molecular formula C19H14F3N5O2 B11296441 2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11296441
M. Wt: 401.3 g/mol
InChI Key: HRZTWFZJDUQRCW-UHFFFAOYSA-N
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Description

2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring an imidazo[1,2-b][1,2,4]triazole core

Preparation Methods

The synthesis of 2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsCommon reagents include various amines, acids, and catalysts under controlled conditions such as specific temperatures and pH levels .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting microbial growth or modulating cellular processes in cancer cells .

Comparison with Similar Compounds

Compared to other imidazo[1,2-b][1,2,4]triazole derivatives, 2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its trifluoromethylphenyl group, which imparts unique chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C19H14F3N5O2

Molecular Weight

401.3 g/mol

IUPAC Name

2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H14F3N5O2/c20-19(21,22)12-8-4-5-9-13(12)23-15(28)10-14-17(29)25-18-24-16(26-27(14)18)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,23,28)(H,24,25,26,29)

InChI Key

HRZTWFZJDUQRCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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